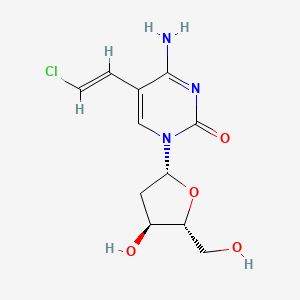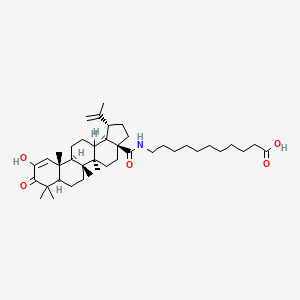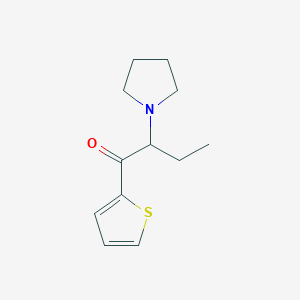
2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)butan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-Pyrrolidinobutiophenone (alpha-Pbt) is a synthetic stimulant belonging to the cathinone class. It is structurally similar to other synthetic cathinones, with a pyrrolidine ring attached to a butiophenone backbone. This compound has gained attention due to its presence in illicit drug markets and its psychoactive properties .
准备方法
Alpha-Pyrrolidinobutiophenone can be synthesized through a multi-step chemical process. The synthesis typically involves the reaction of thiophene-2-carboxaldehyde with pyrrolidine to form an intermediate, which is then subjected to further reactions to yield the final product
化学反应分析
Alpha-Pyrrolidinobutiophenone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of alpha-Pbt can lead to the formation of carboxylic acids, while reduction can yield alcohols .
科学研究应用
It is often used as a reference standard for the identification and characterization of new psychoactive substances in illicit drug products . Additionally, alpha-Pbt has been investigated for its effects on the central nervous system and its potential as a model compound for studying the pharmacology of synthetic cathinones .
作用机制
The mechanism of action of alpha-Pyrrolidinobutiophenone involves its interaction with monoamine transporters in the brain. It primarily acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of the central nervous system and the psychoactive effects associated with the compound .
相似化合物的比较
Alpha-Pyrrolidinobutiophenone is structurally similar to other synthetic cathinones such as alpha-Pyrrolidinopentiothiophenone (alpha-Pvt) and alpha-Pyrrolidinopropiophenone (alpha-Ppp). alpha-Pbt is unique due to its specific substitution pattern on the thiophene ring, which influences its pharmacological properties and potency . Other similar compounds include alpha-Pyrrolidinohexiophenone (alpha-Php) and methiopropamine .
属性
CAS 编号 |
2002395-17-5 |
|---|---|
分子式 |
C12H17NOS |
分子量 |
223.34 g/mol |
IUPAC 名称 |
2-pyrrolidin-1-yl-1-thiophen-2-ylbutan-1-one |
InChI |
InChI=1S/C12H17NOS/c1-2-10(13-7-3-4-8-13)12(14)11-6-5-9-15-11/h5-6,9-10H,2-4,7-8H2,1H3 |
InChI 键 |
NGVNNJYFJYTCCO-UHFFFAOYSA-N |
规范 SMILES |
CCC(C(=O)C1=CC=CS1)N2CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



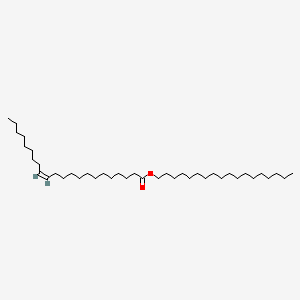



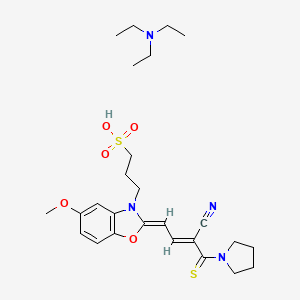
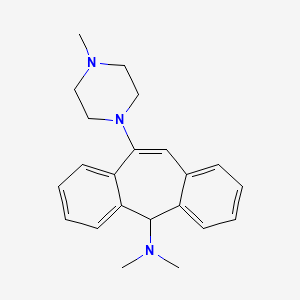


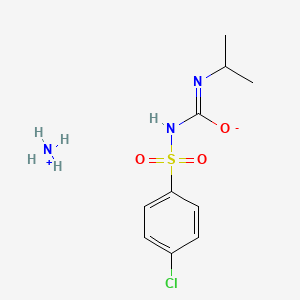

![1-Tert-butyl-6-fluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid](/img/structure/B12730537.png)
